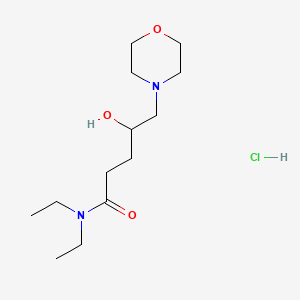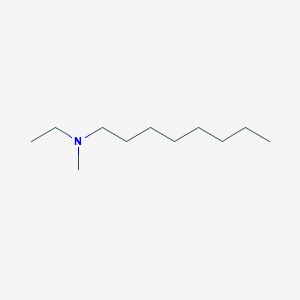![molecular formula C16H17NO2 B14490087 N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide CAS No. 63596-27-0](/img/structure/B14490087.png)
N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide is an organic compound with a complex structure that includes a phenyl group, a hydroxy group, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide typically involves the reaction of ®-mandelic acid with 4-nitrophenylethylamine in the presence of hydroxybenzotriazole and l-(3-dimethylaminopropyl)-3-ethylcarbodiimide monohydrochloride in Ν,Ν-dimethylformamide as a solvent. This reaction yields ®-2-hydroxy-N-2-phenylacetamide, which is further reacted with 1M borane-tetrahydrofuran solution in l,3-dimethyl-2-imidazolidinone and tetrahydrofuran at -18°C, followed by hydrogenation in the presence of 10% palladium-carbon and hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学的研究の応用
N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
作用機序
The mechanism of action of N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Fentanyl Analogues: Compounds like N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide share structural similarities but have different pharmacological properties
Uniqueness
N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
63596-27-0 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC名 |
N-[4-(2-hydroxy-2-phenylethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H17NO2/c1-12(18)17-15-9-7-13(8-10-15)11-16(19)14-5-3-2-4-6-14/h2-10,16,19H,11H2,1H3,(H,17,18) |
InChIキー |
AYMRNMFBNHQKPC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)CC(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


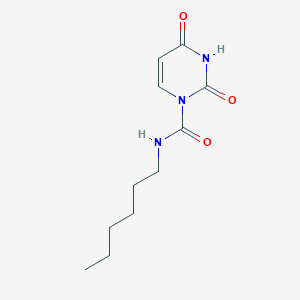
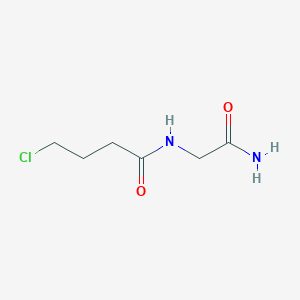
![Difluoro[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl](/img/structure/B14490018.png)
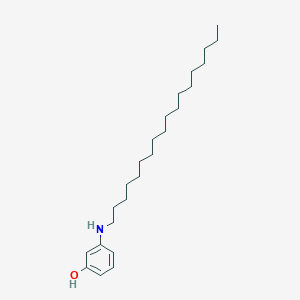
![(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal](/img/structure/B14490030.png)


![N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide](/img/structure/B14490055.png)



